molecular formula C14H20N2O2 B1349262 Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine CAS No. 416865-72-0

Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine

Cat. No. B1349262
M. Wt: 248.32 g/mol
InChI Key: PMZJBCZZCJVNPS-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Wang et al. (2011) focused on the synthesis of analogues targeting the urokinase receptor (uPAR), showcasing the potential for breast cancer metastasis inhibition. This work emphasized the synthesis and pharmacokinetic characterization of derivatives for their anti-cancer properties (Wang et al., 2011).
  • Yıldırım et al. (2006) determined the crystal structure of a related compound, contributing to the understanding of its molecular conformation and potential interactions with biological targets (Yıldırım et al., 2006).

Biological Activities and Potential Therapeutic Applications

  • Bautista-Aguilera et al. (2014) identified a new cholinesterase and monoamine oxidase dual inhibitor, highlighting the compound's significance in neurodegenerative disease research (Bautista-Aguilera et al., 2014).
  • Research by Teffera et al. (2013) explored the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, with a focus on enzymatic hydrolysis and its impact on clearance, revealing insights into the compound's potential use in cancer treatment (Teffera et al., 2013).
  • Gan et al. (2003) studied the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, which could be relevant for developing novel optical materials or sensors (Gan et al., 2003).

Safety And Hazards

The safety and hazards of this compound are not directly available from the search results. However, related compounds may have irritant effects on eyes, skin, and respiratory tract78.


properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16-6-4-12(5-7-16)15-9-11-2-3-13-14(8-11)18-10-17-13/h2-3,8,12,15H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZJBCZZCJVNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354837
Record name Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine

CAS RN

416865-72-0
Record name Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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